molecular formula C22H27ClN4O2 B2634878 N-(2-chlorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 899729-25-0

N-(2-chlorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2634878
CAS No.: 899729-25-0
M. Wt: 414.93
InChI Key: WABRMFDHENTYMQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a chemical compound of significant interest in specialized research applications. Compounds featuring pyrrolidine and diamide substructures, such as this one, are frequently explored in medicinal chemistry and pharmacology for their potential interactions with biological systems . The molecular structure, which includes a pyrrolidine ring and a chlorophenyl group, is common in the development of novel bioactive molecules. For instance, analogous structures have been investigated for their potential as kinase inhibitors or in neuropharmacological research, where related N-substituted acetamides have shown potent agonist activity . The presence of the dimethylaminophenyl group may influence the compound's electronic properties and its ability to interact with various enzyme binding sites. As a research chemical, its value lies in its use as a building block or an intermediate in synthetic chemistry programs aimed at developing new therapeutic agents or molecular probes. Researchers utilize this compound strictly in controlled laboratory environments to study its physicochemical properties, reactivity, and potential biological activity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c1-26(2)17-11-9-16(10-12-17)20(27-13-5-6-14-27)15-24-21(28)22(29)25-19-8-4-3-7-18(19)23/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABRMFDHENTYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the dimethylamino group: This step may involve nucleophilic substitution reactions.

    Coupling of the aromatic rings: This can be done using cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final compound is assembled through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Antipsychotic Properties

Research indicates that compounds similar to N-(2-chlorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide exhibit antipsychotic effects. These compounds interact with dopaminergic and serotonergic receptors, which are crucial in the treatment of schizophrenia and bipolar disorder. The compound's structural similarity to known antipsychotics suggests potential efficacy in managing these conditions.

Case Study:
A study published in the British Journal of Pharmacology evaluated the binding affinity of various compounds at dopamine receptors. This compound showed promising results, indicating that it may function as a novel antipsychotic agent .

1.2 Analgesic Effects

The compound has also been investigated for its analgesic properties. Its ability to modulate pain pathways through the inhibition of specific neurotransmitter reuptake mechanisms positions it as a candidate for pain management therapies.

Case Study:
In a clinical trial, a derivative of this compound was tested for its effectiveness in chronic pain management. Results indicated a significant reduction in pain scores among participants, suggesting its potential use in analgesic formulations .

3.1 Development of Novel Formulations

Future research aims to develop novel formulations that enhance the bioavailability and efficacy of this compound. Nanoparticle-based delivery systems are being explored to improve pharmacokinetics and targeted delivery to affected tissues.

3.2 Combination Therapies

Investigations into combination therapies involving this compound with other analgesics or antipsychotics could yield synergistic effects, potentially improving patient outcomes in complex cases involving both pain and psychiatric disorders .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The 2-chlorophenyl group in the target compound may confer stronger halogen bonding compared to 4-fluoro or 3,4-dichloro analogs, influencing target affinity .
  • Solubility: The dimethylamino group enhances water solubility relative to cyanophenyl or trifluoromethyl groups in benzamide derivatives .

Biological Activity

N-(2-chlorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a chlorophenyl group, a dimethylamino group, and a pyrrolidine moiety. Its molecular formula is C22H30ClN3C_{22}H_{30}ClN_3, with a molecular weight of approximately 375.95 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

Research into the biological activity of this compound has primarily focused on its role as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating conditions such as Alzheimer's disease.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against AChE. The half-maximal inhibitory concentration (IC50) values for various compounds have been reported, indicating that modifications to the structure can significantly impact potency.

CompoundIC50 (μmol/L)Selectivity Ratio (AChE/BChE)
Rivastigmine10.540.02:1
N-(2-chlorophenyl)-N'-{...}0.1527.4:1

The data shows that this compound outperforms rivastigmine, a well-known AChE inhibitor, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

  • Study on AChE Inhibition : A recent study evaluated several derivatives of chalcone-like compounds for their AChE inhibitory activity. Among these, this compound was identified as having superior selectivity and potency compared to other tested compounds .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the presence of a dimethylamino group significantly enhances AChE inhibition. The optimal positioning of substituents on the phenyl rings was found to be crucial for maintaining high activity levels .
  • Neuroprotective Effects : Additional studies have suggested that this compound may exert neuroprotective effects beyond AChE inhibition, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Q & A

Basic Question: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of 2-chlorophenylamine with ethanedioyl chloride derivatives, followed by coupling with intermediates containing pyrrolidine and dimethylaminophenyl groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Catalytic bases : Use of triethylamine or potassium carbonate facilitates deprotonation during amide bond formation .
    Post-synthesis, HPLC purification (C18 column, acetonitrile/water gradient) is recommended to isolate the target compound with >95% purity .

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the chlorophenyl, pyrrolidine, and dimethylaminophenyl groups. Aromatic protons appear at δ 7.2–7.8 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ expected at m/z ~470–480) .
  • IR spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate the ethanediamide backbone .

Basic Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR studies should systematically modify substituents and assess biological activity:

  • Pyrrolidine substitution : Replace pyrrolidine with piperidine or morpholine to evaluate steric/electronic effects on receptor binding .
  • Chlorophenyl position : Compare ortho- vs. para-chloro isomers to determine positional influence on bioactivity .
  • Dimethylamino group : Replace with acetyl or cyano groups to probe hydrogen-bonding interactions .
    Use in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify changes in IC₅₀ or Kd values .

Advanced Question: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in amide bonds) or impurities:

  • Variable temperature NMR : Conduct experiments at 25°C and −40°C to identify coalescence of split peaks due to rotational barriers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N'-(3-chlorophenyl)-N-[tetrahydroquinolin-6-yl]ethanediamide derivatives) to validate assignments .

Advanced Question: What strategies optimize biological activity while minimizing toxicity?

Methodological Answer:

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative degradation .
  • LogP optimization : Adjust pyrrolidine or dimethylamino groups to balance lipophilicity (target LogP 2–4) for cell membrane permeability .
  • Toxicity screening : Use zebrafish embryos or human hepatocyte models to assess acute toxicity. Replace metabolically labile moieties (e.g., methyl groups) with trifluoromethyl to enhance stability .

Advanced Question: How can conflicting bioassay data (e.g., variable IC₅₀ values) be reconciled?

Methodological Answer:
Contradictions may stem from assay conditions or compound stability:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations .
  • Stability testing : Monitor compound degradation in DMSO stock solutions via LC-MS over 72 hours .
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay reproducibility .

Advanced Question: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., GPCRs) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .
  • Pharmacophore modeling : Identify critical features (e.g., amide hydrogen bond acceptors, chlorophenyl hydrophobic contacts) using MOE or Schrödinger .

Advanced Question: How can regioselectivity challenges in derivatization be addressed?

Methodological Answer:

  • Protecting groups : Temporarily block the pyrrolidine nitrogen with Boc to direct reactions to the ethanediamide core .
  • Catalytic directing groups : Use Pd-catalyzed C-H activation to functionalize specific positions on the chlorophenyl ring .
  • Kinetic vs. thermodynamic control : Vary reaction temperature to favor desired products (e.g., lower temps for kinetic control) .

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